Einecs 243-120-0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Einecs 243-120-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Analyse Chemischer Reaktionen

Einecs 243-120-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound is utilized across several fields, including:

-

Pharmaceutical Development :

- It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of local anesthetics and other medicinal compounds.

- Case Study : Research has shown that 2-Dimethylaminoethanol can enhance the solubility and bioavailability of certain drugs, making it a valuable excipient in drug formulation .

-

Chemical Synthesis :

- The compound is employed as a reagent in organic synthesis, facilitating reactions such as alkylation and amidation.

- Data Table : Common reactions involving 2-Dimethylaminoethanol include:

Reaction Type Example Reaction Product Alkylation R-X + 2-Dimethylaminoethanol → R-N(CH₃)₂ Dimethylaminoalkane Amidation RCOOH + 2-Dimethylaminoethanol → RCON(CH₃)₂ Dimethylamide

- Cosmetic Industry :

-

Agricultural Chemicals :

- The compound is involved in the formulation of pesticides and herbicides, enhancing their efficacy.

- Data Table : Applications in agriculture include:

Product Type Application Herbicides Enhancer for herbicide formulations Pesticides Solubilizing agent for active ingredients

- Industrial Applications :

Regulatory Status

2-Dimethylaminoethanol is registered under various regulatory frameworks, including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Its safety data sheets indicate that while it is generally safe for use in controlled environments, proper handling precautions are necessary due to potential irritant properties.

Wirkmechanismus

The mechanism of action of Einecs 243-120-0 involves its interaction with specific molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Einecs 243-120-0 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds include those with comparable chemical structures and properties. The uniqueness of this compound lies in its specific chemical composition and the particular applications it is suited for .

Biologische Aktivität

Einecs 243-120-0, commonly known as Trimethoxyvinylsilane , is a silane compound used primarily in adhesives, sealants, coatings, and polymer applications. Its unique chemical structure allows it to interact with various biological systems, making it essential to understand its biological activity and potential health implications.

Trimethoxyvinylsilane has the following chemical properties:

- Chemical Formula : C5H12O3Si

- Molecular Weight : 148.23 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 200 °C

Trimethoxyvinylsilane exhibits biological activity primarily through its ability to form siloxane bonds, which can interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular functions.

-

Cellular Interaction :

- The compound can modify cell membranes, affecting permeability and potentially leading to cytotoxic effects.

- It has been shown to influence signal transduction pathways, impacting cell growth and differentiation.

- Toxicological Effects :

Data Table: Toxicological Profile

| Endpoint | Result | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 45 µM (HeLa cells) | ECHA |

| Reproductive Toxicity | Reduced fertility in rodents | ECHA |

| Mutagenicity | Negative in Ames test | ECHA |

Case Study 1: Cytotoxic Effects on Human Cell Lines

A study conducted on various human cell lines (HeLa and HepG2) demonstrated that exposure to Trimethoxyvinylsilane resulted in significant cytotoxicity at concentrations above 50 µM. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative damage .

Case Study 2: Reproductive Toxicity in Rodents

Research investigating the effects of Trimethoxyvinylsilane on rodent models revealed a decrease in reproductive success rates when exposed during critical developmental periods. The study highlighted potential mechanisms involving hormonal disruption and direct cellular toxicity .

Case Study 3: Environmental Impact Assessment

An environmental risk assessment indicated that Trimethoxyvinylsilane could pose risks to aquatic ecosystems due to its bioaccumulation potential. Studies using Daphnia magna showed significant mortality rates at environmentally relevant concentrations, necessitating further investigation into its environmental fate .

Eigenschaften

CAS-Nummer |

19512-35-7 |

|---|---|

Molekularformel |

C19H24N6O9S |

Molekulargewicht |

512.5 g/mol |

IUPAC-Name |

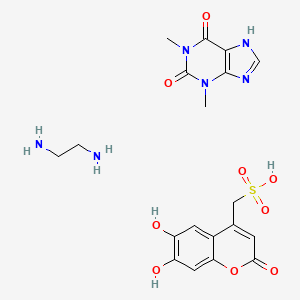

(6,7-dihydroxy-2-oxochromen-4-yl)methanesulfonic acid;1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |

InChI |

InChI=1S/C10H8O7S.C7H8N4O2.C2H8N2/c11-7-2-6-5(4-18(14,15)16)1-10(13)17-9(6)3-8(7)12;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h1-3,11-12H,4H2,(H,14,15,16);3H,1-2H3,(H,8,9);1-4H2 |

InChI-Schlüssel |

CMUDYNHBDPWZJI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=C(C2=CC(=C(C=C2OC1=O)O)O)CS(=O)(=O)O.C(CN)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.